2-acetylbenzo[d]isothiazol-3(2H)-one
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Overview
Description
2-acetylbenzo[d]isothiazol-3(2H)-one is a heterocyclic compound that belongs to the class of benzisothiazolones This compound is characterized by a benzene ring fused to an isothiazolone ring, with an acetyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetylbenzo[d]isothiazol-3(2H)-one can be achieved through several methods. One efficient approach involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This reaction proceeds via the formation of S–C and S–N bonds, resulting in the target product with yields ranging from 30% to 89% . Another method involves the sulfur–nitrogen coupling reaction using 2-halo-arylamides, sulfur powder, copper iodide, and potassium carbonate as the base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-acetylbenzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: Selective oxidation can be achieved using reagents like Selectfluor.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the acetyl group or the benzene ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Selectfluor is commonly used for selective oxidation.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-acetylbenzo[d]isothiazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-acetylbenzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The acetyl group and the isothiazolone ring play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
2-acetylbenzo[d]isothiazol-3(2H)-one can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C9H7NO2S |
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Molecular Weight |
193.22 g/mol |
IUPAC Name |
2-acetyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C9H7NO2S/c1-6(11)10-9(12)7-4-2-3-5-8(7)13-10/h2-5H,1H3 |
InChI Key |
BVLFEFBRYAASRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
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